N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
Description
N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of thienopyrazoles
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c1-12-6-7-18(13(2)8-12)27-19(16-10-30(29)11-17(16)26-27)25-20(28)14-4-3-5-15(9-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUDVRGUAZTONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenyl derivatives, thieno[3,4-c]pyrazole intermediates, and trifluoromethylbenzoyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance:
- Cytotoxicity : Exhibited potent cytotoxic effects against various cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung carcinoma).
- Mechanism of Action : Likely involves inhibition of key enzymes such as histone deacetylases (HDACs), which are crucial in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies show effectiveness against a range of bacterial strains.
- The mechanism may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Applications in Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent:
- Drug Development : Its unique structure makes it a candidate for developing new anticancer and antimicrobial drugs.
- Structure Optimization : Ongoing research focuses on modifying the compound to enhance its efficacy and reduce toxicity.
Case Studies
- Anticancer Research : A recent study demonstrated that derivatives of this compound showed IC50 values as low as 50 µM against aggressive cancer cell lines, indicating strong potential for further development into therapeutic agents.
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in cancer cell proliferation, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluorom
Biological Activity
N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 393.51 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 393.51 g/mol |
| IUPAC Name | N-[2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
Biological Activity Overview
Research indicates that compounds containing thieno[3,4-c]pyrazole moieties exhibit a range of biological activities, including:
- Anticancer Activity : Various studies have shown that derivatives of thieno[3,4-c]pyrazoles can inhibit cancer cell proliferation. For instance, compounds similar to the one have been evaluated for their effects on different cancer cell lines and demonstrated significant cytotoxicity.
- Anti-inflammatory Properties : Thieno[3,4-c]pyrazole derivatives have been reported to possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Antimicrobial Effects : Some derivatives exhibit antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.
Research Findings and Case Studies
- Anticancer Activity :
- Anti-inflammatory Mechanisms :
- Antimicrobial Activity :
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling a thienopyrazole intermediate with a trifluoromethylbenzamide group. Key steps include:
- Solvent Selection : Use polar aprotic solvents like DMF (as in ) to enhance nucleophilic substitution reactivity.
- Base Optimization : Potassium carbonate (K₂CO₃) is commonly employed to deprotonate intermediates (e.g., thiols or hydroxylamines) .
- Temperature Control : Stirring at room temperature minimizes side reactions, but elevated temperatures (40–60°C) may accelerate sluggish steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating pure product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethyl groups at δ ~110–120 ppm in ¹³C) and confirms regiochemistry of the pyrazole ring .
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
- IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm⁻¹) and sulfoxide (1020–1070 cm⁻¹) groups confirm functionalization .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
- Laboratory Studies : Assess hydrolysis/photolysis rates under controlled pH and UV conditions (e.g., OECD 111 guidelines) .
- Partitioning Analysis : Measure log (octanol-water) to predict bioaccumulation potential. Computational tools like EPI Suite can supplement experimental data .
- Field Studies : Use split-plot designs (as in ) to monitor degradation in soil/water matrices over multiple seasons, with replicates to account for variability .
Q. What computational strategies are effective for predicting biological activity and resolving contradictions between in silico and in vitro data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 enzymes). Validate with mutagenesis studies if docking scores conflict with assay results .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic centers on the pyrazole ring) and correlate with experimental reactivity data .
- MD Simulations : Run 100-ns trajectories to assess binding stability, particularly for flexible regions like the thieno ring .
Q. How can researchers address discrepancies in reported pharmacological activity across studies?
- Methodological Answer :
- Dose-Response Reassessment : Use Hill slope analysis to confirm EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) .
- Metabolite Profiling : LC-MS/MS can identify active metabolites that may explain variability in potency .
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with SPR (surface plasmon resonance) to validate target engagement kinetics .
Data Contradiction Analysis
Q. Conflicting solubility How to resolve discrepancies between theoretical and experimental solubility values?
- Methodological Answer :
- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic forms that alter solubility .
- Solvent Screening : Test solubility in buffered solutions (pH 1.2–7.4) using shake-flask methods with HPLC quantification .
- QSAR Models : Apply Abraham solvation parameters to predict solubility limits and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
